molecular formula C20H18N4O7 B14170094 N-methyl-N-(phenylmethyl)aniline; 2,4,6-trinitrophenol CAS No. 38734-75-7

N-methyl-N-(phenylmethyl)aniline; 2,4,6-trinitrophenol

Cat. No.: B14170094
CAS No.: 38734-75-7
M. Wt: 426.4 g/mol
InChI Key: IUZLIDUABCUHNF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-N-(phenylmethyl)aniline: can be synthesized through the reaction of aniline with formaldehyde and methylamine under acidic conditions . The reaction typically involves heating the mixture to promote the formation of the desired product.

2,4,6-trinitrophenol: is prepared by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid . The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.

Industrial Production Methods

In industrial settings, N-methyl-N-(phenylmethyl)aniline is produced using continuous flow reactors to ensure consistent quality and yield . The process involves the use of catalysts to enhance the reaction rate and reduce the formation of by-products.

2,4,6-trinitrophenol: is manufactured in large quantities using batch reactors. The process involves multiple stages of nitration, followed by purification steps to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(phenylmethyl)aniline: undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions.

2,4,6-trinitrophenol: primarily undergoes nitration and reduction reactions . It can be reduced to form picramic acid using reducing agents such as iron and hydrochloric acid.

Major Products

The major products formed from the reactions of N-methyl-N-(phenylmethyl)aniline include N-methyl-N-(phenylmethyl)aniline oxide and N-methyl-N-(phenylmethyl)aniline halides .

For 2,4,6-trinitrophenol , the major products include picramic acid and various nitro derivatives .

Scientific Research Applications

N-methyl-N-(phenylmethyl)aniline: is used in scientific research for the synthesis of dyes, pharmaceuticals, and as a reagent in organic chemistry . It is also used in the study of reaction mechanisms and kinetics.

2,4,6-trinitrophenol: is widely used in chemical laboratories as a reagent for the detection of metals and proteins . It is also used in the synthesis of other chemical compounds and as an explosive in military applications.

Mechanism of Action

The mechanism of action of N-methyl-N-(phenylmethyl)aniline involves its interaction with various molecular targets, including enzymes and receptors . It can act as an inhibitor or activator of specific biochemical pathways, depending on its chemical structure and the nature of the target.

2,4,6-trinitrophenol: exerts its effects through its ability to undergo rapid decomposition, releasing large amounts of energy . This property makes it an effective explosive and a useful reagent in chemical reactions.

Comparison with Similar Compounds

N-methyl-N-(phenylmethyl)aniline: is similar to other aniline derivatives, such as N-methylaniline and N-phenylaniline . its unique structure and reactivity make it distinct from these compounds.

2,4,6-trinitrophenol: is similar to other nitroaromatic compounds, such as trinitrotoluene (TNT) and dinitrophenol . Its high nitrogen content and explosive properties set it apart from these compounds.

Properties

CAS No.

38734-75-7

Molecular Formula

C20H18N4O7

Molecular Weight

426.4 g/mol

IUPAC Name

N-benzyl-N-methylaniline;2,4,6-trinitrophenol

InChI

InChI=1S/C14H15N.C6H3N3O7/c1-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-11H,12H2,1H3;1-2,10H

InChI Key

IUZLIDUABCUHNF-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CC=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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